Selenocystamine dihydrochloride

Descripción general

Descripción

Selenocystamine dihydrochloride is an organic selenium compound and a derivative of selenocysteine. It is known for its biological activity and is used in various scientific research applications. The compound has a molecular formula of C4H14Cl2N2Se2 and a molecular weight of 318.99 g/mol . It appears as a yellow to orange powder and is soluble in water .

Métodos De Preparación

Selenocystamine dihydrochloride can be synthesized through the reaction of selenocystamine with hydrochloric acid. The preparation involves the following steps:

Synthesis of Selenocystamine: Selenocystamine is prepared by reacting selenocysteine with an excess of formaldehyde under alkaline conditions.

Formation of this compound: The selenocystamine is then reacted with hydrochloric acid to form this compound.

Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Selenocystamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diselenides.

Reduction: It can be reduced back to selenocysteamine under appropriate conditions.

Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other atoms or groups.

Common reagents used in these reactions include dithiothreitol (DTT) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are typically diselenides and selenides .

Aplicaciones Científicas De Investigación

Biochemical Research

Selenocystamine dihydrochloride is involved in several biochemical pathways, particularly those related to selenium metabolism. It can substitute for selenocysteine in biological systems, impacting the activity of selenoproteins that are vital for maintaining cellular redox balance.

Key Findings:

- It enhances the activity of glutathione peroxidase, contributing to antioxidant defense mechanisms.

- The compound modulates RNA-dependent RNA polymerase activity in influenza viruses, inhibiting viral replication .

Cancer Therapy

Research indicates that this compound exhibits cytotoxic effects on cancer cells. It has been shown to enhance the cytolytic activity of immune cells against tumor cells when conjugated with antibodies.

Case Studies:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound can increase the susceptibility of cancer cells to immune-mediated destruction.

- Targeted Drug Delivery : When incorporated into nanoparticles, it facilitates targeted delivery of chemotherapeutic agents to tumor sites, improving treatment efficacy .

Nanotechnology

The compound's redox-responsive properties make it suitable for applications in nanotechnology, particularly in drug delivery systems.

Applications:

- Redox-responsive Nanoparticles : this compound can be used as a cross-linker in the synthesis of redox-responsive nanoparticles that release drugs upon exposure to reactive oxygen species (ROS) or other stimuli .

- Hydrogels for Drug Delivery : Studies have indicated that hydrogels incorporating this compound can effectively deliver therapeutic agents for conditions like colitis .

Neurodegenerative Disease Models

This compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

Observations:

- Activation of protein phosphatase 2A (PP2A) by this compound has been linked to improved cellular functions related to neuroprotection and reduced apoptosis in neuronal cells .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of selenocystamine dihydrochloride involves its redox properties. It can undergo redox reactions, where it acts as an oxidizing or reducing agent. This property is crucial in its biological activity, particularly in the oxidation of protein thiol groups in cells . The molecular targets include various enzymes and proteins involved in redox reactions, such as glutathione peroxidase and thioredoxin reductase .

Comparación Con Compuestos Similares

Selenocystamine dihydrochloride is unique due to its selenium content and redox properties. Similar compounds include:

Selenocystine: The oxidized form of selenocysteine.

Seleno-L-methionine: Another selenium-containing amino acid used in various biological processes.

Dimethyl diselenide: A selenium compound with similar redox properties.

These compounds share some similarities in their redox behavior but differ in their specific applications and biological roles.

Actividad Biológica

Selenocystamine dihydrochloride, a selenium-containing compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₁₄Cl₂N₂Se₂

- Molecular Weight : 318.99 g/mol

- CAS Number : 3542-13-0

- Physical State : Yellow to orange powder, soluble in water .

This compound acts as a source of selenium, which is essential for various biological processes. Selenium is known to influence antioxidant defense mechanisms and may play a role in reducing oxidative stress through the following pathways:

- Catalytic Activity : It has been shown to catalyze the decomposition of S-nitrosothiols in the presence of thiols, leading to the release of nitric oxide (NO), which has implications in cell signaling and vascular function .

- PP2A Activation : Research indicates that this compound can activate protein phosphatase 2A (PP2A), which is involved in regulating various cellular processes including cell growth and apoptosis .

Antioxidant Properties

Selenium compounds are recognized for their antioxidant properties. This compound enhances the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides .

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cells. For instance, it has been shown to enhance the cytolytic activity of immune cells against tumor cells when conjugated with antibodies . This suggests potential applications in targeted cancer therapies.

Case Studies

- S-nitrosothiol Decomposition :

- Cancer Therapy Applications :

- PP2A Activation in Neurodegenerative Models :

Data Table: Summary of Biological Activities

Propiedades

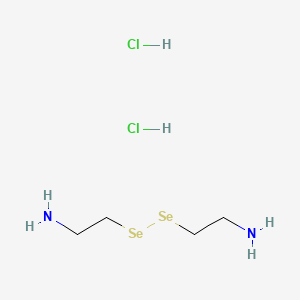

IUPAC Name |

2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2Se2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACKHEAUUXZNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-13-0 | |

| Record name | 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Selenocystamine dihydrochloride's primary mechanism of action involves its interaction with thiol groups (-SH) present in various biological systems. For instance, it inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This inhibition is attributed to selenocystamine's interaction with the enzyme's thiol groups, which are crucial for its activity. This interaction ultimately disrupts viral replication. Additionally, research indicates that this compound can be used as a cross-linker in the synthesis of redox-responsive nanoparticles. [] Upon exposure to specific stimuli like Reactive Oxygen Species (ROS), the diselenide bond within selenocystamine can be cleaved, leading to the disassembly of these nanoparticles and controlled release of encapsulated drugs.

A: this compound exhibits compatibility with various materials, making it suitable for diverse applications. For example, it has been successfully incorporated into nanoparticles composed of oxidized dextran and vancomycin. [] These nanoparticles are designed for targeted antibiotic delivery to macrophages infected with bacteria. The stability of this compound within these nanoparticles allows for controlled drug release in response to the specific intracellular environment of infected macrophages, showcasing its potential for targeted drug delivery.

A: this compound's redox-responsive properties make it attractive for targeted drug delivery applications. [, ] When incorporated into nanogels as a diselenide cross-linker, it allows for the controlled disassembly and drug release upon exposure to near-infrared (NIR) light. [] This light-triggered degradation enables on-demand drug release, potentially improving treatment efficacy and minimizing off-target effects. Additionally, this compound has been used in nanoparticles designed to target bacteria-infected macrophages. [] These nanoparticles utilize the specific microenvironment of infected cells, characterized by elevated ROS and glutathione levels, to trigger the release of antibiotics precisely at the infection site.

A: While research primarily highlights this compound's antiviral activity, particularly against influenza viruses, further investigation is needed to determine the potential for resistance development. [] Future studies should focus on understanding whether prolonged exposure to this compound could lead to the emergence of resistant viral strains. Exploring potential cross-resistance with other antiviral agents is also crucial to assess its long-term therapeutic potential fully.

A: Electrothermal atomization atomic absorption spectrometry (ETAAS) is a sensitive technique for determining selenium content in various matrices, including this compound. [] This method involves atomizing the sample in a graphite furnace, followed by measuring the absorbance of selenium atoms at a specific wavelength. The use of chemical modifiers, such as palladium and magnesium nitrates, enhances the thermal stabilization of selenium during analysis, improving the accuracy and sensitivity of the measurement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.